Dexlipotam

Descripción general

Descripción

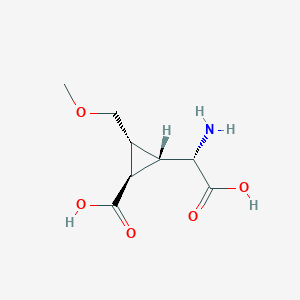

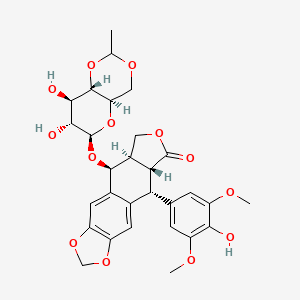

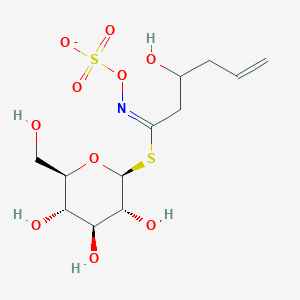

El ácido tioctico trometamina es un compuesto formado por la combinación de ácido tioctico (también conocido como ácido alfa-lipoico) y trometamina. El ácido tioctico es un compuesto organosulfurado derivado del ácido caprílico (ácido octanoico) y es esencial para el metabolismo aeróbico. La trometamina es una amina orgánica aceptora de protones utilizada en diversas condiciones clínicas . El compuesto se investiga por su uso potencial en el tratamiento del estrés vascular en pacientes con diabetes .

Aplicaciones Científicas De Investigación

El ácido tioctico trometamina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas debido a sus propiedades redox.

Biología: Actúa como cofactor de varios complejos enzimáticos implicados en el metabolismo energético.

Medicina: Se investiga su potencial en el tratamiento de la diabetes mellitus tipo 2, la neuropatía diabética y las enfermedades vasculares.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y suplementos dietéticos.

Safety and Hazards

Mecanismo De Acción

El ácido tioctico trometamina ejerce sus efectos a través de varios mecanismos:

Actividad Antioxidante: El ácido tioctico actúa como un potente antioxidante, reduciendo el estrés oxidativo al neutralizar los radicales libres.

Cofactor Enzimático: Sirve como cofactor para complejos enzimáticos como la piruvato deshidrogenasa y la alfa-cetoglutarato deshidrogenasa, que son esenciales para el ciclo del ácido cítrico.

Efectos Antiinflamatorios: El compuesto reduce la inflamación modulando los niveles de citoquinas e inhibiendo las vías proinflamatorias.

Análisis Bioquímico

Biochemical Properties

Dexlipotam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an antioxidant, reducing oxidative stress by neutralizing free radicals. This compound interacts with enzymes such as thioredoxin reductase and glutathione reductase, enhancing their activity to maintain redox balance. Additionally, it binds to proteins involved in the mitochondrial respiratory chain, thereby protecting cells from oxidative damage .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In endothelial cells, it improves endothelial function by enhancing nitric oxide production and reducing oxidative stress. This compound influences cell signaling pathways, particularly the MAPK and PI3K/Akt pathways, leading to improved cell survival and reduced apoptosis. It also modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby promoting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates thioredoxin reductase, which in turn reduces thioredoxin, a critical antioxidant protein. This interaction enhances the cell’s ability to neutralize reactive oxygen species. This compound also inhibits the activity of NADPH oxidase, reducing the production of superoxide radicals. Furthermore, it modulates gene expression by activating transcription factors such as Nrf2, which upregulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong antioxidant activity, reducing oxidative stress markers within hours of administration. Over prolonged periods, this compound maintains its stability and continues to exert protective effects on cellular function. Studies have shown that this compound reduces acellular-occluded capillaries and pericyte loss in diabetic retinopathy models over several weeks, indicating its long-term benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces oxidative stress and improves endothelial function without significant adverse effects. At higher doses, this compound may cause dyspepsia and other gastrointestinal disturbances. Studies have shown that this compound at doses of 960 mg and 1,920 mg significantly improves endothelial function in diabetic patients, with higher doses providing more pronounced benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox balance and energy metabolism. It enhances the activity of enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox homeostasis. This compound also influences the mitochondrial respiratory chain, improving ATP production and reducing oxidative damage. These effects contribute to improved metabolic flux and reduced levels of harmful metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the organic anion transporter and the multidrug resistance-associated protein, facilitating its uptake and distribution. This compound accumulates in mitochondria, where it exerts its antioxidant effects. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

This compound predominantly localizes to the mitochondria, where it exerts its primary antioxidant effects. It is directed to the mitochondria through specific targeting signals and post-translational modifications. Within the mitochondria, this compound interacts with components of the respiratory chain, reducing oxidative stress and improving mitochondrial function. This subcellular localization is crucial for its therapeutic efficacy .

Métodos De Preparación

La preparación del ácido tioctico trometamina implica varios pasos:

Reacción de Ciclización: (S)-6,8-dicloro caprilato de etilo y azufre se hacen reaccionar en un recipiente a temperaturas elevadas para formar un producto de ciclización.

Reacción de Hidrólisis: El producto de ciclización se somete a hidrólisis, seguido de extracción y concentración para obtener el producto inicial.

Formación de Ácido Tioctico: El producto inicial se procesa aún más para formar ácido tioctico.

Combinación con Trometamina: Se disuelve el ácido tioctico y se añade trihidroximetilaminometano (trometamina). .

Análisis De Reacciones Químicas

El ácido tioctico trometamina se somete a diversas reacciones químicas:

Oxidación y Reducción: El ácido tioctico contiene dos átomos de azufre conectados por un enlace disulfuro, que se puede reducir para formar ácido dihidrolipoico.

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución que implican su grupo ácido carboxílico.

Reactivos y Condiciones Comunes: Los reactivos típicos incluyen agentes reductores como el borohidruro de sodio para reacciones de reducción y agentes oxidantes como el peróxido de hidrógeno para reacciones de oxidación.

Comparación Con Compuestos Similares

El ácido tioctico trometamina es único en comparación con otros compuestos similares:

Propiedades

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137314-40-0 | |

| Record name | Thioctic acid tromethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioctic acid tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIOCTIC ACID TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism by which dexlipotam improves endothelial function in patients with type 2 diabetes?

A1: The research paper suggests that this compound, a tromethamine salt of R(+)-alpha-lipoic acid, exerts its beneficial effects by targeting oxidative stress, a key contributor to diabetic endotheliopathy. [] While the exact mechanism is not fully elucidated in the paper, previous in vitro and in vivo studies indicate that this compound acts as an antioxidant, potentially by scavenging free radicals and protecting against oxidative damage in hyperglycemic conditions. [] The study found that this compound significantly improved flow-mediated dilation (FMD), a marker of endothelial function, particularly in patients with poor glucose control (HbA1c > 6.5% Hb). [] This improvement was more pronounced in subgroups with greater vascular stress, suggesting that this compound's antioxidant properties may be particularly beneficial in these patients.

Q2: Were there any limitations to the study that might affect the interpretation of the results regarding this compound's efficacy?

A2: Yes, the researchers acknowledge that this was a pilot study, implying a limited sample size and potentially impacting the generalizability of the findings. [] Additionally, while the study showed promising results in specific subgroups, it did not find a statistically significant difference in FMD between the placebo and this compound-treated groups overall. [] Further research with larger, well-designed clinical trials is needed to confirm these findings and to fully elucidate this compound's mechanism of action, optimal dosage, long-term efficacy, and safety profile in patients with type 2 diabetes and endothelial dysfunction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1240687.png)

![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)

![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)

![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)